(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate
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Overview
Description
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including an allylamino group, a cyano group, a methoxy group, and a bromo-substituted phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted phenyl ring, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-chloro-2-ethoxyphenyl)acrylate: Similar structure with a chlorine atom instead of bromine.
(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-fluoro-2-ethoxyphenyl)acrylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromo-substituted phenyl ring in (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These characteristics distinguish it from its chloro- and fluoro-substituted analogs, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O5/c1-4-12-28-25(30)19(16-27)13-17-6-9-22(23(14-17)31-3)33-24(29)11-7-18-15-20(26)8-10-21(18)32-5-2/h4,6-11,13-15H,1,5,12H2,2-3H3,(H,28,30)/b11-7+,19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQYVUQMUIPDH-UZYLVVNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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